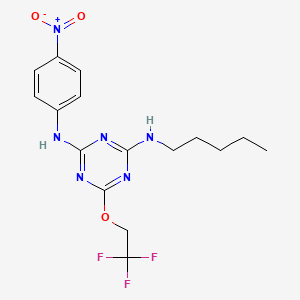

HCV-IN-45

Description

Properties

Molecular Formula |

C16H19F3N6O3 |

|---|---|

Molecular Weight |

400.36 g/mol |

IUPAC Name |

2-N-(4-nitrophenyl)-4-N-pentyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C16H19F3N6O3/c1-2-3-4-9-20-13-22-14(24-15(23-13)28-10-16(17,18)19)21-11-5-7-12(8-6-11)25(26)27/h5-8H,2-4,9-10H2,1H3,(H2,20,21,22,23,24) |

InChI Key |

ZKEGXILVFBAJOX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=NC(=NC(=N1)OCC(F)(F)F)NC2=CC=C(C=C2)[N+](=O)[O-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

EI-1; EI 1; EI1; |

Origin of Product |

United States |

Foundational & Exploratory

HCV-IN-45 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of HCV-IN-45

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Mechanism of Action

This compound (EI-1) is a triazine-based compound that specifically inhibits the entry of Hepatitis C Virus into host hepatocytes.[1] Its mechanism is distinct from that of many other anti-HCV agents that target viral replication machinery, such as the NS5B polymerase or the NS3/4A protease.

Time-of-addition experiments have demonstrated that this compound is effective when added during the early stages of infection but loses its activity if introduced after the virus has entered the cell.[1] This indicates that the compound acts at the entry stage of the HCV lifecycle. Further studies have pinpointed the inhibitory action to a post-attachment phase. The inhibitor does not prevent the initial binding of the virus to the cell surface via heparan sulfate proteoglycans (HSPGs). Instead, it interferes with a subsequent step that is crucial for the internalization and/or fusion of the viral envelope with the host cell's endosomal membrane.[1]

The molecular target of this compound has been identified as the viral E2 envelope glycoprotein. This was determined through the selection and genetic analysis of HCV variants resistant to the inhibitor. These resistant viruses were found to harbor specific amino acid changes in the transmembrane domain (TMD) of the E2 protein.[1] This suggests that this compound may bind to or near the E2 TMD, thereby preventing the conformational changes necessary for membrane fusion.

Signaling Pathway of HCV Entry and Inhibition by this compound

The entry of HCV into hepatocytes is a complex, multi-step process involving several host cell receptors and signaling pathways. The process begins with the attachment of the lipoviral particle to the cell surface, followed by a series of interactions with specific receptors that trigger internalization and subsequent membrane fusion within an endosome. This compound disrupts this intricate process.

References

The Discovery and Synthesis of a Novel Hepatitis C Virus NS4B Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent class of Hepatitis C Virus (HCV) inhibitors targeting the non-structural protein 4B (NS4B). We focus on the representative compound 6-(indol-2-yl)pyridine-3-sulfonamide (compound 8c) , which has demonstrated low nanomolar potency in inhibiting HCV replication.[1] This document details the mechanism of action, experimental protocols for synthesis and biological assays, and quantitative data to support its potential as a promising therapeutic agent. Visualizations of the HCV life cycle, the inhibitor's mechanism of action, and the drug discovery workflow are provided to facilitate a comprehensive understanding.

Introduction to HCV and the Role of NS4B

Hepatitis C is a global health concern, causing chronic liver disease that can progress to cirrhosis and hepatocellular carcinoma.[2] The HCV genome is a single-stranded RNA that encodes a large polyprotein, which is processed into structural and non-structural (NS) proteins.[3] The NS proteins are essential for viral replication and are primary targets for direct-acting antiviral (DAA) agents.[4]

The NS4B protein is a hydrophobic, integral membrane protein that plays a crucial role in the formation of the "membranous web," a specialized intracellular membrane structure that serves as the site for HCV RNA replication.[2][4][5] NS4B induces these membrane alterations and is believed to anchor the viral replication complex.[5] By targeting NS4B, it is possible to disrupt the formation of the replication machinery, thereby inhibiting viral proliferation.[2][4] The 6-(indol-2-yl)pyridine-3-sulfonamide class of compounds represents a novel chemotype with potent anti-HCV activity mediated through the inhibition of NS4B.[1]

Data Presentation: Biological Activity and Pharmacokinetics

The lead compound, 8c , from the 6-(indol-2-yl)pyridine-3-sulfonamide series, exhibits potent and selective inhibition of HCV replication. The key quantitative data are summarized in the tables below.

| Compound | HCV Replicon Assay (Genotype 1b) | Cytotoxicity (GAPDH Assay) | Selectivity Index (SI) |

| 8c | EC50 = 4 nM | CC50 > 10 µM | > 2500 |

| Table 1: In Vitro Activity of Compound 8c.[1] |

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose | 2 mg/kg | 10 mg/kg |

| Half-life (t1/2) | 6 hours | - |

| Oral Bioavailability (F) | - | 62% |

| Table 2: Pharmacokinetic Profile of Compound 8c in Rats.[1] |

Experimental Protocols

Synthesis of 6-(indol-2-yl)pyridine-3-sulfonamides

The synthesis of the 6-(indol-2-yl)pyridine-3-sulfonamide core involves a multi-step process. A generalized synthetic scheme is presented below, based on reported methodologies.[1][6]

Step 1: Synthesis of the Indole Precursor The appropriately substituted indole is prepared using standard indole synthesis methods, such as the Fischer indole synthesis.

Step 2: Synthesis of the Pyridine-3-sulfonamide Moiety The pyridine core with the sulfonamide group is synthesized from a suitable pyridine precursor. This often involves chlorosulfonation followed by amination.

Step 3: Coupling of the Indole and Pyridine Moieties A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, is employed to connect the indole and pyridine fragments to yield the final 6-(indol-2-yl)pyridine-3-sulfonamide product.

Detailed Protocol for a Suzuki-Miyaura Coupling Step:

-

To a solution of the indole-boronic ester (1.0 eq) and the bromopyridine-sulfonamide (1.1 eq) in a mixture of dioxane and water (4:1) is added a palladium catalyst, such as Pd(dppf)Cl2 (0.05 eq), and a base, such as K2CO3 (3.0 eq).

-

The reaction mixture is degassed with argon for 15 minutes.

-

The mixture is heated to 80-100 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 6-(indol-2-yl)pyridine-3-sulfonamide.

HCV Replicon Assay

This assay is used to determine the potency of compounds in inhibiting HCV RNA replication in a cell-based system.[7][8][9]

-

Cell Culture: Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are used.[7]

-

Compound Treatment: The replicon-containing cells are seeded in 96-well or 384-well plates. The test compounds are serially diluted and added to the cells. A vehicle control (DMSO) and a positive control (a known HCV inhibitor) are included.[7]

-

Incubation: The plates are incubated for 48-72 hours at 37 °C in a 5% CO2 atmosphere.[7]

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of HCV replication, is measured using a luminometer.

-

Data Analysis: The EC50 value (the concentration of the compound that inhibits HCV replication by 50%) is calculated by fitting the dose-response data to a four-parameter logistic equation.[7]

Cytotoxicity Assay (GAPDH-Based)

This assay is performed to assess the general cytotoxicity of the compounds and to determine their selectivity.[1][10]

-

Cell Culture: Huh-7 cells (or another suitable cell line) are seeded in 96-well plates.

-

Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for the same duration as the replicon assay.

-

GAPDH Activity Measurement: The cells are lysed, and the activity of the housekeeping enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), is measured using a commercially available colorimetric or fluorometric assay kit.[10] A decrease in GAPDH activity indicates cytotoxicity.

-

Data Analysis: The CC50 value (the concentration of the compound that reduces cell viability by 50%) is calculated. The selectivity index (SI) is then determined by the ratio of CC50 to EC50.

Pharmacokinetic Study in Rats

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in an animal model.[1][11][12]

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[11]

-

Compound Administration: The compound is formulated in a suitable vehicle and administered via intravenous (IV) and oral (PO) routes.

-

Blood Sampling: Blood samples are collected from the jugular or femoral vein at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 360, and 480 minutes).[11]

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated LC-MS/MS method.[11]

-

Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), area under the curve (AUC), and oral bioavailability (F), are calculated using non-compartmental analysis.

Visualizations

Caption: The HCV life cycle and the central role of NS4B in forming the membranous web for viral replication.

Caption: Proposed mechanism of action for 6-(indol-2-yl)pyridine-3-sulfonamides targeting NS4B.

Caption: A generalized workflow for the discovery and development of novel HCV inhibitors.

Conclusion

The 6-(indol-2-yl)pyridine-3-sulfonamide class of compounds, exemplified by compound 8c, represents a significant advancement in the search for novel HCV therapeutics. By targeting the essential NS4B protein, these inhibitors disrupt a key stage in the viral life cycle, leading to potent antiviral activity at nanomolar concentrations.[1] The favorable in vitro selectivity and in vivo pharmacokinetic profile of compound 8c underscore its potential for further preclinical and clinical development.[1] This technical guide provides a comprehensive resource for researchers in the field, outlining the discovery, synthesis, and evaluation of this promising class of HCV NS4B inhibitors.

References

- 1. Discovery of novel HCV inhibitors: synthesis and biological activity of 6-(indol-2-yl)pyridine-3-sulfonamides targeting hepatitis C virus NS4B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A hepatitis C virus NS4B inhibitor suppresses viral genome replication by disrupting NS4B's dimerization/multimerization as well as its interaction with NS5A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatitis C virus: virology and life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Drug Discovery for Anti-hepatitis C Virus Targeting NS4B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medscape.com [medscape.com]

- 6. mdpi.com [mdpi.com]

- 7. pubcompare.ai [pubcompare.ai]

- 8. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 9. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 10. assaygenie.com [assaygenie.com]

- 11. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]

- 12. currentseparations.com [currentseparations.com]

Technical Guide: Antiviral Activity of HCV-IN-45 (Compound EI-1)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, "HCV-IN-45" and "Compound EI-1" are not designations for a publicly documented antiviral agent against the Hepatitis C Virus (HCV). This guide, therefore, presents a hypothetical profile for such a compound to illustrate the core principles and methodologies used in the characterization of novel anti-HCV agents. The data and mechanisms described herein are representative of typical findings for a direct-acting antiviral (DAA) and are intended for educational and illustrative purposes.

Executive Summary

This compound (also referred to as Compound EI-1) is a novel, potent, and selective inhibitor of the Hepatitis C Virus. This document provides a comprehensive overview of its antiviral activity, mechanism of action, and the experimental protocols used for its characterization. The primary mechanism of action for this compound is the inhibition of the viral non-structural protein 5A (NS5A).[1][2] This protein is a multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virus particles.[1] By targeting NS5A, this compound disrupts the formation of the viral replication complex, a critical step in the HCV life cycle.[1] This guide summarizes key quantitative data, details the methodologies for pivotal experiments, and provides visual representations of the compound's mechanism and the experimental workflows.

Mechanism of Action: NS5A Inhibition

This compound is a direct-acting antiviral that specifically targets the HCV NS5A protein.[1][2][3] NS5A has no known enzymatic function but plays a crucial role in the viral life cycle by coordinating the interplay between viral and host factors necessary for the formation of the membranous web, the site of HCV RNA replication.[2][4] It exists in two phosphorylated states, basal (p56) and hyperphosphorylated (p58), and the transition between these states is thought to be vital for the switch from RNA replication to virion assembly.[5]

This compound is hypothesized to bind to the N-terminal domain of NS5A, inducing a conformational change that prevents its interaction with other viral and host proteins.[2] This disruption inhibits the formation of the replication complex and can also block the hyperphosphorylation of NS5A, effectively halting the viral life cycle at multiple stages.[1][5]

Figure 1: Proposed mechanism of action for this compound within the HCV life cycle.

Quantitative Antiviral Activity

The antiviral potency of this compound was assessed using cell-based HCV replicon assays. The 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50) were determined across various HCV genotypes. The selectivity index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

| Parameter | Genotype 1a | Genotype 1b | Genotype 2a | Genotype 3a | Genotype 4a |

| EC50 (nM) | 0.05 | 0.03 | 1.2 | 0.8 | 0.5 |

| EC90 (nM) | 0.25 | 0.15 | 6.0 | 4.0 | 2.5 |

| CC50 (µM) | >25 | >25 | >25 | >25 | >25 |

| Selectivity Index (SI) | >500,000 | >833,000 | >20,800 | >31,250 | >50,000 |

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound.

Experimental Protocols

HCV Replicon Assay

The antiviral activity of this compound was determined using a stable subgenomic HCV replicon system in Huh-7 cells. This system contains an HCV genome (of a specific genotype) where the structural protein-coding region has been replaced by a neomycin phosphotransferase gene (for selection) and a reporter gene, typically luciferase.

Methodology:

-

Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Compound Dilution: this compound is serially diluted in dimethyl sulfoxide (DMSO) and then further diluted in cell culture medium to achieve final concentrations ranging from 1 pM to 10 µM. The final DMSO concentration is maintained at ≤0.5%.

-

Treatment: The culture medium is removed from the cells and replaced with the medium containing the various concentrations of this compound.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity, which is proportional to the level of HCV RNA replication, is measured using a commercial luciferase assay system and a luminometer.

-

Data Analysis: The EC50 and EC90 values are calculated by non-linear regression analysis of the dose-response curves, plotting the percentage of inhibition against the log of the compound concentration.

Cytotoxicity Assay

The potential for this compound to induce cellular toxicity was evaluated in parallel with the antiviral assays using the same Huh-7 cell line.

Methodology:

-

Cell Seeding and Treatment: The protocol follows steps 1-3 of the HCV Replicon Assay, using Huh-7 cells that do not contain the replicon.

-

Incubation: Plates are incubated for 72 hours under the same conditions as the replicon assay.

-

Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTS assay. MTS reagent is added to each well, and the plates are incubated for 2-4 hours. The absorbance is then measured at 490 nm.

-

Data Analysis: The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Figure 2: Experimental workflow for determining antiviral activity and cytotoxicity.

Resistance Profile

To characterize the resistance profile of this compound, replicon-containing cells were cultured in the presence of increasing concentrations of the compound. Colonies that grew at concentrations above the EC90 were selected and expanded. The NS5A coding region of the replicon RNA from these resistant colonies was sequenced to identify mutations.

Key Resistance-Associated Substitutions (RASs):

-

Genotype 1a: Y93H, L31V

-

Genotype 1b: Y93H

The identification of mutations in the NS5A protein confirms that it is the direct target of this compound. The Y93H substitution is a known RAS for many NS5A inhibitors, suggesting a common binding region or mechanism of action.

Conclusion

This compound (Compound EI-1) demonstrates potent and selective pan-genotypic antiviral activity in vitro. Its mechanism of action, the inhibition of the viral NS5A protein, is a clinically validated strategy for the treatment of chronic HCV infection. The high selectivity index indicates a favorable safety profile at the cellular level. Further studies, including in vivo efficacy and safety assessments, are warranted to explore the potential of this compound as a therapeutic agent for Hepatitis C.

References

- 1. What are NS5A inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery and development of NS5A inhibitors - Wikipedia [en.wikipedia.org]

- 3. Direct Acting Anti-hepatitis C Virus Drugs: Clinical Pharmacology and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of HCV-IN-45

An In-depth Examination of the Chemical Structure, Properties, and Antiviral Mechanism of a Novel Hepatitis C Virus Entry Inhibitor

This technical guide provides a comprehensive overview of HCV-IN-45, a potent inhibitor of the Hepatitis C Virus (HCV). Also known as Compound EI-1, this small molecule has demonstrated significant efficacy in preventing viral entry into host hepatocytes, a critical step in the HCV life cycle. This document is intended for researchers, scientists, and drug development professionals engaged in the study of HCV and the development of novel antiviral therapies.

Chemical Structure and Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 301211-35-8 | MedchemExpress[1] |

| Synonym | Compound EI-1 | MedchemExpress[1] |

| Molecular Formula | C₂₉H₃₅N₃O₅S | Inferred from structure |

| Molecular Weight | 553.67 g/mol | Inferred from structure |

Antiviral Activity and Mechanism of Action

This compound functions as a direct-acting antiviral (DAA) by specifically targeting the entry stage of the HCV life cycle.[1] This mechanism is distinct from many other DAAs that inhibit viral replication enzymes such as the NS3/4A protease or the NS5B polymerase. By blocking viral entry, this compound prevents the virus from establishing an infection within host cells and also inhibits cell-to-cell spread of the virus.[1]

The Hepatitis C virus is an enveloped, single-stranded RNA virus.[2] Its entry into a hepatocyte is a complex, multi-step process involving the interaction of viral envelope glycoproteins, E1 and E2, with several host cell surface receptors.[3][4][5] While the precise molecular target of this compound within this pathway has not been publicly disclosed, its activity profile suggests interference with one or more of these critical host-virus interactions.

Table 2: In Vitro Antiviral Efficacy of this compound

| HCV Genotype/System | EC₅₀ (µM) | Source |

| 1a HCV pseudoparticles | 0.134 | MedchemExpress[1] |

| 1b HCV pseudoparticles | 0.027 | MedchemExpress[1] |

| 1a/2a cell culture-adapted HCV (HCVcc) | 0.024 | MedchemExpress[1] |

| 1b/2a cell culture-adapted HCV (HCVcc) | 0.012 | MedchemExpress[1] |

The potent activity of this compound against both major genotypes 1a and 1b highlights its potential for broad clinical applicability.

Experimental Protocols

The following are generalized experimental protocols representative of the assays used to characterize the antiviral activity of HCV entry inhibitors like this compound.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay measures the ability of a compound to inhibit the entry of retroviral particles pseudotyped with HCV envelope glycoproteins (E1 and E2) into host cells.

Methodology:

-

Cell Seeding: Plate Huh-7.5 cells (a human hepatoma cell line highly permissive to HCV infection) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in dimethyl sulfoxide (DMSO) and then dilute further in cell culture medium.

-

Treatment: Pre-treat the cells with the diluted compound or DMSO (as a negative control) for 1 hour at 37°C.

-

Infection: Add HCVpp (genotype 1a or 1b) containing a reporter gene (e.g., luciferase) to the wells and incubate for 4-6 hours.

-

Post-Infection: Remove the virus-containing medium and replace it with fresh culture medium.

-

Incubation: Incubate the plates for 48-72 hours to allow for reporter gene expression.

-

Data Analysis: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase). Calculate the half-maximal effective concentration (EC₅₀) by fitting the dose-response curve.

Cell Culture-Adapted HCV (HCVcc) Infection Assay

This assay utilizes infectious, cell culture-derived HCV particles to assess the antiviral activity of a compound in a more physiologically relevant system.

Methodology:

-

Cell Seeding: Seed Huh-7.5 cells in 96-well plates as described for the HCVpp assay.

-

Compound Treatment: Treat the cells with serial dilutions of this compound or DMSO for 1 hour.

-

Infection: Infect the cells with a known titer of HCVcc (e.g., Jc1, a 2a/2a chimera, or chimeric viruses expressing genotype 1a or 1b glycoproteins) for 4 hours.

-

Post-Infection: Remove the inoculum and wash the cells to remove unbound virus. Add fresh medium containing the test compound.

-

Incubation: Incubate the plates for 48-72 hours.

-

Quantification of Infection: Infection can be quantified by various methods:

-

Immunofluorescence: Fix and permeabilize the cells, then stain for an HCV protein (e.g., NS5A) using a specific antibody. Count the number of infected cells.

-

Reporter Virus: Use an HCVcc strain that expresses a reporter gene (e.g., luciferase or fluorescent protein).

-

RT-qPCR: Extract total RNA and quantify HCV RNA levels.

-

-

Data Analysis: Determine the EC₅₀ value from the dose-response inhibition of HCV infection.

Visualizations

Logical Flow of HCV Entry Inhibition by this compound

Caption: Proposed mechanism of this compound action, inhibiting viral entry.

Experimental Workflow for Antiviral Assay

Caption: General workflow for determining the in vitro antiviral efficacy of this compound.

Conclusion

This compound is a promising small molecule inhibitor of Hepatitis C Virus with a mechanism of action centered on blocking viral entry. Its potent, low micromolar to nanomolar activity against key HCV genotypes underscores its potential as a lead compound for the development of new anti-HCV therapeutics. Further investigation into its precise molecular target and in vivo efficacy is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding of this compound for the scientific community, aiming to facilitate future research and development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hepatitis C virus - Wikipedia [en.wikipedia.org]

- 3. Structure–function analysis of hepatitis C virus envelope glycoproteins E1 and E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]

- 5. Hepatitis C virus entry: molecular mechanisms and targets for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Direct-Acting Antivirals: A Technical Guide to Early Small Molecule HCV Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The battle against the Hepatitis C virus (HCV) was revolutionized by the advent of direct-acting antivirals (DAAs), a class of small molecules designed to specifically target viral proteins essential for replication. This guide delves into the foundational research on early non-nucleoside inhibitors (NNIs) of the HCV NS5B RNA-dependent RNA polymerase, a key enzyme in the viral life cycle. While specific data for a compound designated "HCV-IN-45" is not publicly available, this document will use a representative early-stage NNI, hereafter referred to as "Exemplar NNI-1" , to illustrate the core principles and experimental methodologies that paved the way for modern HCV therapies.

The Target: HCV NS5B Polymerase

The HCV NS5B protein is a viral RNA-dependent RNA polymerase responsible for replicating the viral RNA genome.[1][2] Unlike host cellular polymerases, which are DNA-dependent, NS5B's unique activity makes it an attractive and specific target for antiviral therapy.[1] Early research identified two main classes of inhibitors targeting NS5B: nucleoside/nucleotide inhibitors (NIs) that mimic natural substrates and act as chain terminators, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function.[1][3] This guide focuses on the latter.

Mechanism of Action of Non-Nucleoside Inhibitors

NNIs bind to one of several allosteric pockets on the NS5B polymerase, distinct from the active site.[4] This binding event induces a conformational change in the enzyme, which can interfere with various stages of RNA synthesis, including initiation and elongation.[5] The allosteric nature of these inhibitors means they do not compete with nucleotide triphosphates, offering a different mechanistic approach to viral suppression.

Signaling Pathway of HCV Replication and Inhibition

The following diagram illustrates the central role of NS5B in the HCV replication cycle and the point of intervention for NNIs.

Quantitative Assessment of Antiviral Activity

The efficacy and safety of early HCV inhibitors were primarily assessed through a series of in vitro assays. The key parameters measured were the 50% effective concentration (EC50), the 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50).

| Parameter | Definition | Significance |

| EC50 | The concentration of the compound that inhibits viral replication by 50% in a cell-based assay (e.g., replicon assay). | Measures the compound's potency in a cellular context. |

| IC50 | The concentration of the compound that inhibits the activity of a specific enzyme (e.g., NS5B polymerase) by 50% in a biochemical assay. | Measures the compound's direct inhibitory effect on the target. |

| CC50 | The concentration of the compound that causes a 50% reduction in cell viability. | Measures the compound's toxicity to the host cells. |

| Selectivity Index (SI) | The ratio of CC50 to EC50 (SI = CC50 / EC50). | A higher SI value indicates a more favorable therapeutic window, with high antiviral activity and low cytotoxicity.[6] |

Table 1. Key Pharmacological Parameters for Antiviral Drug Evaluation.

In Vitro Activity of Exemplar NNI-1

The following table summarizes hypothetical but representative data for an early non-nucleoside inhibitor.

| Assay Type | Target | Cell Line | Value |

| EC50 | HCV Genotype 1b Replicon | Huh-7 | 0.5 µM |

| IC50 | Recombinant NS5B Polymerase | N/A | 0.2 µM |

| CC50 | Cytotoxicity | Huh-7 | > 50 µM |

| Selectivity Index (SI) | N/A | N/A | > 100 |

Table 2. Hypothetical Pharmacological Profile of Exemplar NNI-1.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of antiviral compounds. The following sections outline the methodologies for the key assays used in the early assessment of HCV NS5B inhibitors.

HCV Replicon Assay

The development of the HCV replicon system was a major breakthrough, allowing for the study of viral RNA replication in a controlled cell culture environment without the production of infectious virus particles.[7]

Objective: To determine the EC50 of a test compound against HCV RNA replication in a human hepatoma cell line.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and G418 (for selection).

-

Test compound (Exemplar NNI-1) and control inhibitors.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the HCV replicon-containing Huh-7 cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Addition: The following day, treat the cells with serial dilutions of the test compound. Include appropriate controls: a known HCV inhibitor as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

-

Data Analysis: The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay

It is essential to determine if the observed antiviral effect is due to specific inhibition of viral replication or simply a consequence of the compound's toxicity to the host cells.[8]

Objective: To determine the CC50 of a test compound in the same cell line used for the antiviral assay.

Materials:

-

Parental Huh-7 cells (without the HCV replicon).

-

DMEM supplemented with FBS and non-essential amino acids.

-

Test compound (Exemplar NNI-1).

-

Cell viability reagent (e.g., MTT, MTS, or a cell-impermeant dye).

-

96-well cell culture plates.

-

Spectrophotometer or fluorometer.

Protocol:

-

Cell Seeding: Seed the parental Huh-7 cells in 96-well plates at the same density as in the replicon assay.

-

Compound Addition: Treat the cells with the same serial dilutions of the test compound as used in the replicon assay.

-

Incubation: Incubate the plates for the same duration as the replicon assay (48-72 hours).

-

Cell Viability Measurement: Add the cell viability reagent to the wells and incubate according to the manufacturer's protocol. Measure the absorbance or fluorescence to determine the percentage of viable cells.

-

Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

NS5B Polymerase Biochemical Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified NS5B polymerase.

Objective: To determine the IC50 of a test compound against recombinant HCV NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B polymerase.

-

RNA template and primer (e.g., poly(A)/oligo(dT)).

-

Ribonucleotide triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP.

-

Assay buffer containing MgCl2, DTT, and other necessary components.

-

Test compound (Exemplar NNI-1).

-

Filter plates or scintillation vials.

-

Filter-binding apparatus or scintillation counter.

Protocol:

-

Reaction Setup: In a multi-well plate, combine the assay buffer, RNA template/primer, and serial dilutions of the test compound.

-

Enzyme Addition: Initiate the reaction by adding the purified NS5B polymerase.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 22-30°C) for a defined period (e.g., 1-2 hours).

-

Reaction Quenching: Stop the reaction by adding a solution containing EDTA.

-

Detection of RNA Synthesis: Transfer the reaction mixture to a filter plate to capture the newly synthesized, labeled RNA. Wash the filter to remove unincorporated labeled rNTPs.

-

Quantification: Measure the amount of incorporated label using a suitable detection method (e.g., scintillation counting for radiolabeled rNTPs).

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of RNA synthesis against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The early research into small molecule inhibitors of the HCV NS5B polymerase laid the critical groundwork for the development of the highly effective direct-acting antiviral therapies available today. Through the systematic application of biochemical and cell-based assays, researchers were able to identify and characterize potent and selective inhibitors. The methodologies outlined in this guide, exemplified by the hypothetical "Exemplar NNI-1," represent the foundational experimental approaches that enabled the transition from target identification to clinical candidates, ultimately transforming the treatment landscape for chronic Hepatitis C.

References

- 1. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 2. Biochemical Activities of the HCV NS5B RNA-Dependent RNA Polymerase - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The HCV NS5B nucleoside and non-nucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-nucleoside inhibitors of the HCV NS5B polymerase: progress in the discovery and development of novel agents for the treatment of HCV infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 7. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

In Silico Modeling of HCV Entry Inhibitor Binding to the E1E2 Glycoprotein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the binding of small molecule inhibitors to the Hepatitis C Virus (HCV) E1E2 envelope glycoprotein complex. While the initial query focused on a putative integrase inhibitor, "HCV-IN-45," our investigation has identified this compound as EI-1, a potent entry inhibitor that targets the viral E1E2 glycoproteins. This guide has therefore been re-focused to provide a detailed exploration of the computational approaches to understanding the interaction of such entry inhibitors with their target.

Introduction to HCV Entry and Inhibition

Hepatitis C virus infection is a major global health concern, and the viral entry process represents a critical first step in the viral lifecycle, making it an attractive target for therapeutic intervention. HCV entry into hepatocytes is a complex, multi-step process mediated by the viral envelope glycoproteins, E1 and E2, and a series of host cell receptors, including the scavenger receptor class B type I (SR-BI), the tetraspanin CD81, and the tight junction proteins claudin-1 and occludin[1]. The E1E2 heterodimer is responsible for the initial attachment to the host cell and subsequent fusion of the viral and cellular membranes, releasing the viral genome into the cytoplasm[1].

Inhibiting this entry process is a promising antiviral strategy. Small molecules that bind to the E1E2 complex can prevent its interaction with host cell receptors, thereby blocking viral entry and subsequent replication. This compound, also known as EI-1, is one such small molecule inhibitor that has been shown to potently block HCV entry[2]. Understanding the molecular details of how these inhibitors bind to the E1E2 glycoproteins is crucial for the rational design and optimization of novel and more effective HCV entry inhibitors.

The Target: HCV E1E2 Glycoprotein

The HCV E1E2 heterodimer is a heavily glycosylated complex embedded in the viral envelope. The structure of the full-length E1E2 heterodimer has been resolved by cryo-electron microscopy, providing a valuable template for in silico studies (PDB IDs: 7T6X, 8FSJ)[3][4]. The E2 glycoprotein is the primary target for many entry inhibitors as it contains the binding sites for key host cell receptors like CD81[5][6]. The structure reveals a complex arrangement of domains, including highly variable regions that are involved in immune evasion, and conserved regions that are critical for function and are often the target of broadly neutralizing antibodies and small molecule inhibitors.

The Inhibitor: this compound (EI-1)

Quantitative Data for this compound (EI-1)

| Genotype | Assay | EC50 (µM) | Reference |

| 1a | HCVpp | 0.134 | [2] |

| 1b | HCVpp | 0.027 | [2] |

| 1a/2a | HCVcc | 0.024 | [2] |

| 1b/2a | HCVcc | 0.012 | [2] |

HCVpp: HCV pseudoparticles; HCVcc: cell-culture derived HCV

In Silico Modeling Workflow

The following sections detail the experimental protocols for a comprehensive in silico analysis of the binding of a small molecule inhibitor, such as this compound (EI-1), to the HCV E1E2 glycoprotein.

In Silico Modeling Workflow for Inhibitor Binding Analysis

Protein and Ligand Preparation

Objective: To prepare the three-dimensional structures of the HCV E1E2 glycoprotein and the inhibitor for subsequent modeling studies.

Methodology:

-

Protein Structure Retrieval: The cryo-EM structure of the full-length HCV E1E2 heterodimer is obtained from the Protein Data Bank (PDB IDs: 7T6X or 8FSJ)[3][4].

-

Protein Preparation:

-

Using software such as Schrödinger's Protein Preparation Wizard or UCSF Chimera, the protein structure is processed to:

-

Remove any co-crystallized ligands, antibodies, or non-essential water molecules.

-

Add hydrogen atoms and assign correct bond orders.

-

Fill in any missing side chains or loops using tools like Prime.

-

Assign protonation states for titratable residues at a physiological pH (e.g., 7.4).

-

Perform a restrained energy minimization of the added hydrogens to relieve any steric clashes, typically using a force field such as OPLS4.

-

-

-

Ligand Structure Preparation:

-

The 2D structure of this compound (EI-1) is drawn using a chemical sketcher like ChemDraw or obtained from a database like PubChem.

-

The 2D structure is converted to a 3D conformation.

-

Using a tool like LigPrep in the Schrödinger suite, the ligand is prepared by:

-

Generating possible ionization states at the target pH.

-

Generating tautomers and stereoisomers.

-

Performing a conformational search and energy minimization to obtain a low-energy 3D structure.

-

-

Molecular Docking

Objective: To predict the binding pose and affinity of the inhibitor within the E1E2 glycoprotein.

Detailed Molecular Docking Workflow

Methodology:

-

Binding Site Prediction:

-

If a known binding site for the inhibitor class exists, it is used to define the docking region.

-

If the binding site is unknown, computational methods are employed for its prediction. This can be done using tools like SiteMap (Schrödinger) which identifies potential binding pockets based on physicochemical properties, or by performing blind docking where the entire protein surface is searched. Given the resistance mutation at V719 for EI-1, the region around this residue in the E2 transmembrane domain would be a primary area of interest.

-

-

Grid Generation: A docking grid is generated around the predicted binding site. This grid defines the space within which the ligand will be docked.

-

Docking:

-

Molecular docking is performed using algorithms such as Glide (Schrödinger) or AutoDock Vina[3].

-

These programs systematically search for the optimal binding orientation and conformation of the ligand within the receptor's binding site.

-

Multiple docking runs are typically performed to ensure robust sampling of possible binding modes.

-

-

Scoring and Ranking:

-

The generated poses are scored using a scoring function that estimates the binding affinity (e.g., GlideScore, AutoDock Vina binding energy).

-

The poses are ranked based on their scores, with the top-ranked poses representing the most likely binding modes.

-

Molecular Dynamics Simulations

Objective: To simulate the dynamic behavior of the protein-ligand complex over time and to refine the binding pose and estimate the binding free energy.

Methodology:

-

System Setup:

-

The top-ranked docked pose of the E1E2-inhibitor complex is used as the starting structure.

-

The complex is placed in a periodic boundary box (e.g., orthorhombic) and solvated with an explicit water model (e.g., TIP3P)[7].

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and to mimic a physiological salt concentration (e.g., 0.15 M).

-

-

Simulation Protocol:

-

The system is subjected to energy minimization to remove any steric clashes.

-

A short period of molecular dynamics simulation with position restraints on the protein and ligand heavy atoms is performed to allow the solvent to equilibrate around the complex.

-

The system is gradually heated to the target temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.

-

A longer equilibration run is performed under the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system density to equilibrate.

-

A production molecular dynamics simulation is run for an extended period (e.g., 100-500 nanoseconds) without restraints to observe the dynamics of the complex[7]. This is typically performed using software like Desmond, AMBER, or GROMACS.

-

Steps in a Molecular Dynamics Simulation

Post-Simulation Analysis

Objective: To analyze the trajectory from the molecular dynamics simulation to understand the stability of the binding and the key interactions.

Methodology:

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand heavy atoms are calculated over time to assess the stability of the complex.

-

Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is calculated to identify flexible regions of the protein upon ligand binding.

-

Interaction Analysis: The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) are monitored throughout the simulation to identify key residues involved in binding.

-

-

Binding Free Energy Calculation:

-

Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of the inhibitor to the E1E2 glycoprotein from the simulation trajectory[7]. These methods provide a more accurate estimation of binding affinity than docking scores.

-

Conclusion

In silico modeling provides a powerful and cost-effective approach to study the binding of small molecule inhibitors to the HCV E1E2 glycoprotein. By combining techniques such as molecular docking and molecular dynamics simulations, researchers can gain detailed insights into the binding modes, key interactions, and binding affinities of potential drug candidates like this compound (EI-1). This information is invaluable for the structure-based design and optimization of novel, more potent inhibitors of HCV entry, ultimately contributing to the development of new therapeutic strategies against Hepatitis C. The availability of high-resolution structures of the E1E2 complex has opened up new avenues for the application of these computational methods in the fight against HCV.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Structure-Based Design of Hepatitis C Virus E2 Glycoprotein Improves Serum Binding and Cross-Neutralization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Potential HCV Inhibitors Based on the Interaction of Epigallocatechin-3-Gallate with Viral Envelope Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Analysis of a Novel Class of HCV NS5A Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of a pivotal 2010 study published in the Journal of Virology by Lemm et al., with contributions from Christopher J. Baldick. The paper, titled "Identification of hepatitis C virus NS5A inhibitors," details the discovery and characterization of a novel class of Hepatitis C Virus (HCV) NS5A inhibitors with a thiazolidinone core structure. This document summarizes the key quantitative data, outlines the experimental protocols, and visualizes the core concepts presented in the study, offering a comprehensive resource for researchers in virology and drug development.

Quantitative Data Summary

The study presents significant quantitative data on the potency, specificity, and resistance profiles of a lead compound, BMS-824, and its analogs. These findings are summarized in the tables below for ease of comparison and analysis.

Table 1: Antiviral Activity of BMS-824 in HCV Replicon Assays

| Parameter | Value |

| EC50 (HCV Replicon) | ~5 nM |

| Therapeutic Index | >10,000 |

Table 2: Specificity of BMS-824 Against Various RNA and DNA Viruses

| Virus | Activity |

| Hepatitis C Virus (HCV) | Active |

| Other RNA Viruses | Not Active |

| DNA Viruses | Not Active |

Table 3: NS5A Mutations Conferring Resistance to Thiazolidinone Inhibitors

| NS5A Amino Acid Substitution | Level of Resistance |

| L31V and Q54L (Combination) | High |

| Y93H (Single) | High |

Key Experimental Protocols

This section provides a detailed overview of the primary methodologies employed in the study to characterize the novel HCV NS5A inhibitors.

HCV Replicon System and Antiviral Assays

The primary screening and potency determination of the thiazolidinone compounds were conducted using a cell-based HCV replicon system.

-

Cell Line: Human hepatoma (Huh-7) cells harboring a subgenomic HCV replicon.

-

Assay Principle: The replicon contains a reporter gene (e.g., luciferase) whose expression is dependent on HCV RNA replication. Inhibition of replication leads to a decrease in reporter signal.

-

Protocol:

-

Replicon-containing cells were seeded in multi-well plates.

-

Cells were treated with serial dilutions of the test compounds (e.g., BMS-824).

-

Following an incubation period, cell viability and reporter gene activity were measured.

-

The 50% effective concentration (EC50) was calculated as the compound concentration that reduced reporter activity by 50% compared to untreated controls.

-

The therapeutic index was determined by comparing the EC50 to the 50% cytotoxic concentration (CC50).

-

Resistance Selection and Genotypic Analysis

To identify the viral target of the inhibitors, resistance selection studies were performed.

-

Protocol:

-

HCV replicon cells were cultured in the presence of increasing concentrations of the inhibitor over an extended period.

-

Colonies of cells that survived and proliferated were isolated.

-

Total RNA was extracted from the resistant cell clones.

-

The NS5A coding region of the HCV replicon was amplified by RT-PCR and sequenced.

-

The identified mutations were compared to the wild-type sequence to pinpoint amino acid substitutions responsible for the resistant phenotype.

-

NS5A Phosphorylation Assay

The study investigated the effect of the NS5A inhibitors on the phosphorylation state of the NS5A protein.[1]

-

Protocol:

-

HCV replicon cells were treated with the NS5A inhibitor or a control compound (e.g., an NS3 protease inhibitor).

-

Cell lysates were prepared and subjected to immunoprecipitation using an anti-NS5A antibody.

-

The immunoprecipitated NS5A was resolved by SDS-PAGE.

-

The phosphorylation status of NS5A was analyzed by Western blotting, distinguishing between the basally phosphorylated (p56) and hyperphosphorylated (p58) forms. A blockage in hyperphosphorylation was observed with inhibitor treatment.[1]

-

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the proposed mechanism of action of the NS5A inhibitors as described in the paper.

Caption: Workflow for HCV NS5A inhibitor characterization.

Caption: Proposed mechanism of NS5A inhibitor action.

References

Methodological & Application

Unraveling the In Vitro Profile of Anti-HCV Agents: A Methodological Guide

For researchers and scientists engaged in the discovery and development of novel therapeutics against the Hepatitis C Virus (HCV), rigorous in vitro evaluation is a critical first step. While specific data for a designated compound "HCV-IN-45" is not publicly available, this guide provides a comprehensive overview of established experimental protocols used to characterize the in vitro activity and mechanism of action of investigational anti-HCV agents. These methodologies are foundational for identifying and advancing promising lead candidates.

I. Core In Vitro Assays for Anti-HCV Drug Development

The in vitro assessment of anti-HCV compounds typically involves a battery of assays to determine their antiviral potency, cytotoxicity, and to elucidate their mechanism of action. The primary systems for these investigations utilize human hepatoma cell lines, such as Huh-7 and its derivatives (e.g., Huh-7.5), which are permissive to HCV replication.[1][2]

A. HCV Replicon Assay: Quantifying Antiviral Activity

The HCV replicon system is a cornerstone for screening and characterizing HCV inhibitors.[2] This system utilizes genetically engineered HCV RNA molecules (replicons) that can replicate autonomously within host cells.[2] These replicons often contain a reporter gene, such as luciferase, allowing for a quantitative measure of viral replication.

Experimental Protocol: Luciferase-Based HCV Replicon Assay

-

Cell Culture: Maintain Huh-7 cells harboring an HCV replicon with a luciferase reporter in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and a selection agent like G418.

-

Compound Treatment: Seed the replicon-containing cells in 96-well plates. After cell attachment, treat with a serial dilution of the investigational compound (e.g., a hypothetical this compound). Include appropriate controls: a known HCV inhibitor as a positive control (e.g., an NS5B polymerase inhibitor) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces luciferase activity (and thus viral replication) by 50% compared to the vehicle control.

B. Cytotoxicity Assay: Assessing Compound Safety

It is crucial to assess whether the observed antiviral activity is due to specific inhibition of the virus or general cellular toxicity. Cytotoxicity assays are performed in parallel with antiviral assays using the same host cell line.

Experimental Protocol: Cell Viability Assay (e.g., MTS or MTT)

-

Cell Seeding: Seed Huh-7 cells (or the relevant host cell line) in 96-well plates at a density similar to the replicon assay.

-

Compound Exposure: Treat the cells with the same concentration range of the investigational compound as used in the antiviral assay.

-

Incubation: Incubate for the same duration as the antiviral assay (48-72 hours).

-

Viability Assessment: Add a viability reagent (e.g., MTS or MTT) to each well. After a short incubation period, measure the absorbance at the appropriate wavelength.

-

Data Analysis: Determine the 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI), calculated as CC50/EC50, is a critical parameter for evaluating the therapeutic window of the compound.

C. Target-Based Assays: Elucidating the Mechanism of Action

To identify the specific viral or host target of an inhibitor, target-based assays are employed. For HCV, common targets include the NS3/4A protease, the NS5A protein, and the NS5B RNA-dependent RNA polymerase (RdRp).[3][4]

Experimental Protocol: HCV NS5B Polymerase Inhibition Assay (Example)

-

Reaction Mixture: Prepare a reaction mixture containing recombinant HCV NS5B polymerase, a template RNA, ribonucleotides (including a labeled nucleotide like [α-33P]GTP or a fluorescent analog), and the assay buffer.

-

Inhibitor Addition: Add varying concentrations of the investigational compound to the reaction mixture.

-

Initiation and Incubation: Initiate the polymerization reaction by adding the enzyme and incubate at the optimal temperature for a defined period.

-

Detection of RNA Synthesis: Stop the reaction and quantify the newly synthesized RNA. This can be done by measuring the incorporation of the labeled nucleotide using a filter-binding assay and a scintillation counter, or by fluorescence-based methods.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50), the concentration of the compound that inhibits the enzymatic activity by 50%.

II. Data Presentation

The quantitative data generated from these assays should be summarized in a clear and structured format for easy comparison and interpretation.

| Compound | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Target | IC50 (nM) |

| Investigational Compound (e.g., this compound) | Value | Value | Value | e.g., NS5B Polymerase | Value |

| Positive Control 1 (e.g., Sofosbuvir) | Value | Value | Value | NS5B Polymerase | Value |

| Positive Control 2 (e.g., Daclatasvir) | Value | Value | Value | NS5A | Value |

III. Visualizing Experimental Workflows and Pathways

Diagrams are invaluable for illustrating complex experimental processes and biological pathways.

References

- 1. Experimental models of hepatitis B and C — new insights and progress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Systems for the Study of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. Key points for the management of hepatitis C in the era of pan-genotypic direct-acting antiviral therapy [explorationpub.com]

Application Notes: Cell-Based Assays for Efficacy Testing of HCV-IN-45

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized HCV treatment. HCV-IN-45 is a novel investigational inhibitor of HCV. This document provides detailed protocols for a panel of cell-based assays to determine the in vitro efficacy of this compound against various stages of the HCV life cycle. These assays are essential for characterizing the compound's mechanism of action and antiviral potency.

Key Cell-Based Assays for HCV Inhibitor Testing

A comprehensive evaluation of an HCV inhibitor's efficacy involves targeting different phases of the viral life cycle. The following assays are recommended:

-

HCV Replicon Assay: To assess the inhibitory effect of this compound on viral RNA replication.

-

HCV Pseudoparticle (HCVpp) Entry Assay: To determine if this compound can block the entry of the virus into host cells.

-

HCV NS3/4A Protease Assay: To evaluate the specific inhibition of the HCV NS3/4A protease, which is crucial for viral polyprotein processing.

-

HCV NS5B Polymerase Assay: To test the inhibitory activity of this compound against the viral RNA-dependent RNA polymerase.

These assays collectively provide a detailed profile of the antiviral activity of a compound and help to pinpoint its specific viral target.

Data Presentation

The following tables summarize the hypothetical efficacy data for this compound in the described cell-based assays. For comparison, data for a known HCV inhibitor, such as Sofosbuvir (a polymerase inhibitor), is included.

Table 1: Anti-HCV Replicon Activity of this compound

| Compound | Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| This compound | 1b | 15.2 | > 50 | > 3289 |

| 2a | 25.8 | > 50 | > 1938 | |

| Sofosbuvir | 1b | 40 | > 100 | > 2500 |

| 2a | 120 | > 100 | > 833 |

Table 2: Inhibition of HCV Pseudoparticle Entry by this compound

| Compound | Genotype | IC50 (nM) |

| This compound | 1a | > 10,000 |

| 2a | > 10,000 | |

| Bafilomycin A1 (Control) | 1a | 5.5 |

| 2a | 6.2 |

Table 3: Inhibition of HCV NS3/4A Protease Activity by this compound

| Compound | Genotype | IC50 (nM) |

| This compound | 1b | 8.9 |

| Boceprevir (Control) | 1b | 200 |

Table 4: Inhibition of HCV NS5B Polymerase Activity by this compound

| Compound | Genotype | IC50 (nM) |

| This compound | 1b | > 10,000 |

| Sofosbuvir (Control) | 1b | 50 |

Signaling Pathways and Experimental Workflows

HCV Life Cycle and Targets of Antiviral Drugs

The following diagram illustrates the key stages of the HCV life cycle within a hepatocyte and indicates the points of intervention for different classes of antiviral drugs.

Caption: Overview of the HCV life cycle and targets for antiviral intervention.

Experimental Workflow for HCV Replicon Assay

This diagram outlines the steps involved in performing the HCV replicon assay to measure the effect of a compound on viral RNA replication.

Caption: Workflow for the HCV replicon assay.

Experimental Protocols

1. HCV Replicon Assay

This assay measures the inhibition of HCV RNA replication within host cells using a subgenomic replicon that contains a reporter gene (e.g., luciferase).[1][2]

Materials:

-

Huh-7 cell line stably expressing an HCV subgenomic replicon with a luciferase reporter gene (e.g., genotype 1b).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and G418 for selection.

-

This compound and control compounds (e.g., Sofosbuvir).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

-

Cell viability assay kit (e.g., CellTiter-Glo®).

Protocol:

-

Cell Seeding: Seed the stable HCV replicon-containing Huh-7 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM without G418. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound and control compounds in DMEM. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Measure the luciferase activity using a luminometer.

-

Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) of the compounds.

-

Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition of luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve. The Selectivity Index (SI) is calculated as CC50/EC50.

2. HCV Pseudoparticle (HCVpp) Entry Assay

This assay evaluates the ability of a compound to block the entry of HCV into host cells using retroviral particles pseudotyped with HCV envelope glycoproteins.[3][4]

Materials:

-

HEK293T cells for HCVpp production.

-

Huh-7 cells as target cells.

-

Plasmids: HCV E1/E2 expression plasmid, retroviral packaging plasmid (e.g., MLV gag-pol), and a retroviral vector containing a luciferase reporter gene.

-

Transfection reagent.

-

This compound and control compounds (e.g., Bafilomycin A1).

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Protocol:

-

HCVpp Production: Co-transfect HEK293T cells with the HCV E1/E2 expression plasmid, the packaging plasmid, and the luciferase reporter plasmid using a suitable transfection reagent. Harvest the supernatant containing the HCVpp 48-72 hours post-transfection and filter it through a 0.45 µm filter.

-

Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

-

Inhibition Assay: Pre-incubate the HCVpp-containing supernatant with serial dilutions of this compound or control compounds for 1 hour at 37°C.

-

Infection: Remove the medium from the Huh-7 cells and add the HCVpp-compound mixture. Incubate for 4-6 hours at 37°C.

-

Incubation: Replace the inoculum with fresh complete medium and incubate for 72 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity as described above.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.

3. Cell-Based HCV NS3/4A Protease Assay

This assay measures the specific inhibition of the HCV NS3/4A protease in a cellular context.[5][6]

Materials:

-

Huh-7 cells.

-

Expression plasmid encoding a reporter protein (e.g., Secreted Alkaline Phosphatase - SEAP) linked to a substrate sequence for the NS3/4A protease, and an expression plasmid for the NS3/4A protease.

-

Transfection reagent.

-

This compound and control compounds (e.g., Boceprevir).

-

96-well cell culture plates.

-

SEAP detection kit.

-

Plate reader.

Protocol:

-

Transfection: Co-transfect Huh-7 cells in a 96-well plate with the NS3/4A protease expression plasmid and the reporter plasmid.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or control compounds.

-

Incubation: Incubate the cells for 48 hours at 37°C.

-

SEAP Assay: Collect the cell culture supernatant and measure the SEAP activity according to the manufacturer's protocol using a plate reader.

-

Data Analysis: Calculate the IC50 value from the dose-response curve of SEAP activity versus compound concentration.

4. Cell-Based HCV NS5B Polymerase Assay

This assay assesses the inhibition of the HCV RNA-dependent RNA polymerase (NS5B) in cells. One approach is the 5BR assay which measures polymerase activity through the activation of RIG-I signaling.[7]

Materials:

-

HEK293T cells.

-

Plasmids: NS5B expression plasmid, RIG-I expression plasmid, IFN-β promoter-luciferase reporter plasmid, and a control Renilla luciferase plasmid.

-

Transfection reagent.

-

This compound and control compounds (e.g., Sofosbuvir).

-

24-well cell culture plates.

-

Dual-Luciferase® Reporter Assay System.

-

Luminometer.

Protocol:

-

Transfection: Co-transfect HEK293T cells in 24-well plates with the NS5B, RIG-I, IFN-β-luciferase, and Renilla luciferase plasmids.

-

Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound or control compounds.

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the IC50 value from the dose-response curve of normalized luciferase activity versus compound concentration.

References

- 1. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]

- 2. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 3. Standardized Method for the Study of Antibody Neutralization of HCV Pseudoparticles (HCVpp) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.eur.nl [pure.eur.nl]

- 5. Development of Cell-Based Assays for In Vitro Characterization of Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Establishment of a cell-based assay system for hepatitis C virus serine protease and its primary applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Cell-Based Assay for RNA Synthesis by the HCV Polymerase Reveals New Insights on Mechanism of Polymerase Inhibitors and Modulation by NS5A - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Evaluating the HCV Entry Inhibitor HCV-IN-45 Using HCV Pseudoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C Virus (HCV) infection is a major global health concern, with millions of individuals chronically infected and at risk of developing severe liver disease, including cirrhosis and hepatocellular carcinoma.[1][2] The entry of HCV into hepatocytes is a complex and highly regulated process, making it an attractive target for antiviral drug development.[3][4][5] HCV pseudoparticles (HCVpp) are valuable tools for studying the initial steps of HCV infection, particularly viral entry, in a safe and controlled laboratory setting.[6][7][8] HCVpp are non-replicative viral particles that consist of a retroviral or lentiviral core and display functional HCV envelope glycoproteins (E1 and E2) on their surface.[7][9][10] These particles can infect hepatoma cell lines in a single round, and the infectivity can be quantified by measuring the expression of a reporter gene (e.g., luciferase or green fluorescent protein) encoded within the pseudoparticle genome.[6][7]

This document provides detailed protocols and application notes for utilizing HCVpp to evaluate the inhibitory activity of a putative HCV entry inhibitor, designated here as HCV-IN-45.

Principle of the Assay

The HCVpp system allows for the specific assessment of compounds that target the HCV entry process. By exposing target cells or the pseudoparticles themselves to this compound, researchers can determine if the compound inhibits the entry of HCVpp into the cells. A reduction in reporter gene expression in the presence of the compound indicates successful inhibition of viral entry. This system is adaptable for screening various HCV genotypes by using HCVpp bearing envelope glycoproteins from different viral strains.[11]

Key Experimental Workflow

The overall workflow for evaluating this compound using HCVpp involves several key stages: production of HCVpp, titration of the pseudoparticles, and performing the neutralization/inhibition assay.

Caption: Experimental workflow for evaluating this compound using HCVpp.

Detailed Protocols

Protocol 1: Production of HCV Pseudoparticles (HCVpp)

This protocol describes the generation of HCVpp using a murine leukemia virus (MLV)-based system.

Materials:

-

HEK293T cells

-

DMEM high glucose medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Opti-MEM

-

Transfection reagent (e.g., Lipofectamine 2000 or Polyethylenimine)

-

Plasmids:

-

HCV E1E2 expression plasmid (for a specific genotype)

-

MLV Gag-Pol packaging construct (e.g., phCMV-5349)

-

Reporter plasmid with a retroviral packaging signal (e.g., pTG126 Luciferase)

-

-

10 cm tissue culture dishes

-

0.45 µm filters

Procedure:

-

Day 1: Cell Seeding

-

Seed 1.2 x 10^6 HEK293T cells per 10 cm dish in 10 mL of complete DMEM.[6]

-

Incubate overnight at 37°C with 5% CO2. Cells should be approximately 50-60% confluent on the day of transfection.

-

-

Day 2: Transfection

-

In a sterile tube, prepare the plasmid mix by combining 2 µg of the MLV Gag-Pol packaging construct, 2 µg of the luciferase reporter plasmid, and 2 µg of the HCV E1E2 expression plasmid.[6]

-

Bring the total volume to 300 µL with Opti-MEM.

-

Prepare the transfection reagent according to the manufacturer's instructions. For example, dilute 12 µL of Lipofectamine 2000 in 250 µL of Opti-MEM.

-

Combine the plasmid mix and the diluted transfection reagent. Incubate at room temperature for 20-30 minutes to allow complex formation.

-

Add the transfection mixture dropwise to the HEK293T cells.

-

Incubate at 37°C with 5% CO2.

-

-

Day 3: Medium Change

-

After 16-24 hours, carefully remove the medium containing the transfection reagent and replace it with 10 mL of fresh, pre-warmed complete DMEM.

-

-

Day 4: Harvest HCVpp

-

At 48 hours post-transfection, collect the cell culture supernatant containing the HCVpp.

-

Clarify the supernatant by centrifugation at 3,000 x g for 10 minutes to remove cell debris.

-

Filter the supernatant through a 0.45 µm filter.

-

Aliquot the filtered HCVpp-containing supernatant and store at -80°C for long-term use.

-

Protocol 2: HCVpp Titration and Infection of Target Cells

This protocol is to determine the infectivity of the produced HCVpp stock and to establish the optimal dilution for the inhibition assay.

Materials:

-

Huh7 or other susceptible hepatoma cells

-

96-well white, flat-bottom tissue culture plates

-

Complete DMEM

-

Produced HCVpp stock

-

Luciferase assay reagent

Procedure:

-

Day 1: Cell Seeding

-

Seed 1.5 x 10^4 Huh7 cells per well in a 96-well white, flat-bottom plate in 100 µL of complete DMEM.[6]

-

Incubate overnight at 37°C with 5% CO2.

-

-

Day 2: Infection

-

Prepare serial twofold dilutions of the HCVpp supernatant in complete DMEM.

-

Remove the medium from the Huh7 cells.

-

Add 100 µL of each HCVpp dilution to the wells in triplicate. Include a "no virus" control (medium only).

-

Incubate for 4-6 hours at 37°C with 5% CO2.[6]

-

After the incubation, replace the virus-containing medium with 100 µL of fresh, pre-warmed complete DMEM.

-

-

Day 5: Luciferase Assay

-

At 72 hours post-infection, remove the medium from the wells.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Determine the HCVpp dilution that results in a signal that is at least 10-fold above the background (no virus control) and is within the linear range of the assay. This dilution will be used for the inhibition assay.

-

Protocol 3: HCVpp Inhibition Assay with this compound

This protocol details the evaluation of the inhibitory effect of this compound on HCVpp entry.

Materials:

-

Huh7 cells

-

96-well plates

-

Titrated HCVpp stock

-

This compound compound (dissolved in a suitable solvent, e.g., DMSO)

-

Complete DMEM

-

Luciferase assay reagent

Procedure:

-

Day 1: Cell Seeding

-

Seed 1.5 x 10^4 Huh7 cells per well in a 96-well plate in 100 µL of complete DMEM.

-

Incubate overnight at 37°C with 5% CO2.

-

-

Day 2: Inhibition and Infection

-

Prepare serial dilutions of this compound in complete DMEM. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and is non-toxic to the cells (typically ≤ 0.5%).

-

In a separate plate or tubes, mix 50 µL of the diluted this compound with 50 µL of the pre-determined optimal dilution of HCVpp.

-

Include control wells:

-

Virus Control: 50 µL of medium + 50 µL of HCVpp (no inhibitor).

-

Cell Control: 100 µL of medium only (no virus, no inhibitor).

-

Solvent Control: 50 µL of medium with the highest concentration of solvent + 50 µL of HCVpp.

-

-

Incubate the HCVpp and this compound mixture at 37°C for 1 hour.[12]

-

Remove the medium from the Huh7 cells and add 100 µL of the pre-incubated mixture to the respective wells.

-

Incubate for 4-6 hours at 37°C with 5% CO2.

-

Replace the mixture with 100 µL of fresh complete DMEM.

-

-

Day 5: Data Analysis

-

At 72 hours post-infection, measure luciferase activity as described in Protocol 2.

-

Calculate the percentage of inhibition for each concentration of this compound using the following formula:

-

% Inhibition = [1 - (RLU_sample - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)] x 100 (where RLU is Relative Light Units)

-

-

Plot the percentage of inhibition against the log concentration of this compound and determine the 50% inhibitory concentration (IC50) using a non-linear regression analysis.

-

Data Presentation

The quantitative data from the inhibition assay should be summarized in a clear and structured table.

Table 1: Inhibitory Activity of this compound against HCVpp Entry